molecular formula C34H36Cl2N4O10 B12746064 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate CAS No. 93835-41-7

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate

Cat. No.: B12746064
CAS No.: 93835-41-7
M. Wt: 731.6 g/mol
InChI Key: CXZZKSFGWLWLMH-UHFFFAOYSA-L
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Description

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate typically involves multi-step organic reactions. The starting materials often include imidazo[1,2-a]pyridine derivatives and phenyl-substituted compounds. Common synthetic routes may involve:

    Nucleophilic substitution reactions: Using nucleophiles to introduce functional groups.

    Oxidation reactions: To form the imidazo[1,2-a]pyridine core.

    Coupling reactions: To link the hexamethylene bridge and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Catalysts: To accelerate the reaction.

    Controlled temperature and pressure: To maintain optimal reaction conditions.

    Purification steps: Such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To reduce functional groups.

    Substitution: To replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Such as dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.

    Biological Studies: Investigating its effects on biological systems and potential as a biochemical probe.

    Materials Science: Use in the development of novel materials with specific properties.

    Industrial Chemistry: Applications in catalysis and as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Known for their diverse biological activities.

    Phenyl-substituted imidazo[1,2-a]pyridines: Similar in structure but with different substituents.

Uniqueness

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

93835-41-7

Molecular Formula

C34H36Cl2N4O10

Molecular Weight

731.6 g/mol

IUPAC Name

[1-[6-[3-(hydroxymethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl]hexyl]-2-phenylimidazo[1,2-a]pyridin-1-ium-3-yl]methanol;diperchlorate

InChI

InChI=1S/C34H36N4O2.2ClHO4/c39-25-29-33(27-15-5-3-6-16-27)37(31-19-9-13-21-35(29)31)23-11-1-2-12-24-38-32-20-10-14-22-36(32)30(26-40)34(38)28-17-7-4-8-18-28;2*2-1(3,4)5/h3-10,13-22,39-40H,1-2,11-12,23-26H2;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

CXZZKSFGWLWLMH-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=[N+]2CCCCCC[N+]4=C5C=CC=CN5C(=C4C6=CC=CC=C6)CO)CO.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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